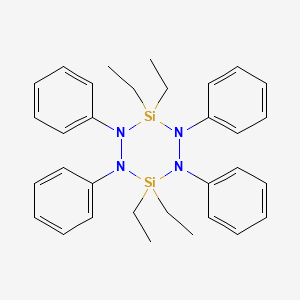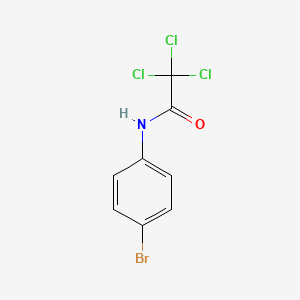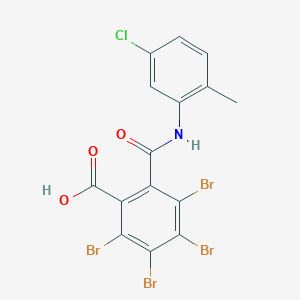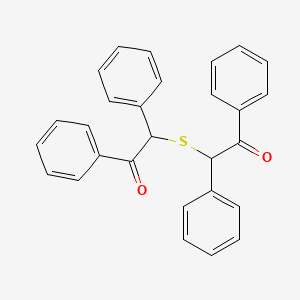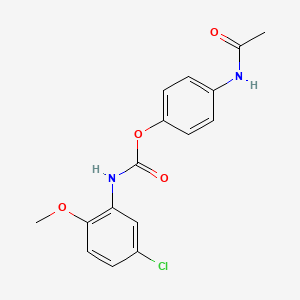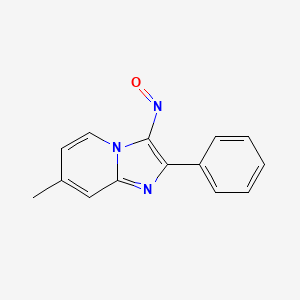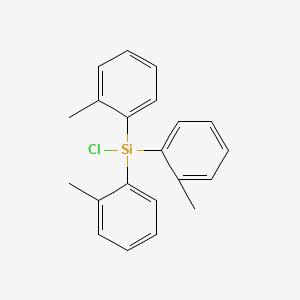![molecular formula C11H8O2 B11940663 7-Hydroxy-6h-benzo[7]annulen-6-one CAS No. 3144-47-6](/img/structure/B11940663.png)
7-Hydroxy-6h-benzo[7]annulen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-6h-benzo7annulen-6-one is an organic compound with the molecular formula C11H8O2 . It features a unique structure that includes a seven-membered ring fused to a benzene ring, with a hydroxyl group and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6h-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of biphenyl-2-carboxylic acid as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired product . The reaction conditions often include the use of potassium peroxydisulfate and silver nitrate as catalysts, with the reaction being carried out in a mixture of water and acetonitrile at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-6h-benzo7annulen-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-6h-benzo7annulen-6-one can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
- Reduction: The ketone group can be reduced to form an alcohol.
- Substitution: The aromatic ring can undergo electrophilic substitution reactions .
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions .
- Oxidation: Formation of carboxylic acids or diketones.
- Reduction: Formation of secondary alcohols.
- Substitution: Formation of halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Hydroxy-6h-benzo7annulen-6-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of selective estrogen receptor degraders (SERDs) for the treatment of cancer. It has been studied for its ability to modulate estrogen receptor activity, which is crucial in the treatment of hormone-dependent cancers .
Industry: In the industrial sector, 7-Hydroxy-6h-benzo7annulen-6-one can be used in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity and functional groups make it a versatile compound for various chemical processes .
Wirkmechanismus
The mechanism by which 7-Hydroxy-6h-benzo7annulen-6-one exerts its effects, particularly in medicinal applications, involves its interaction with molecular targets such as estrogen receptors . The compound can bind to these receptors and promote their degradation, thereby inhibiting the estrogen signaling pathway. This mechanism is particularly useful in the treatment of estrogen receptor-positive cancers, where the downregulation of estrogen receptors can lead to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- 6,7-Dihydro-5H-benzo7annulene: This compound shares a similar core structure but lacks the hydroxyl and ketone functional groups.
- 6H-Benzo[c]chromen-6-one: Another structurally related compound with potential biological activities .
Uniqueness: 7-Hydroxy-6h-benzo7annulen-6-one is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxyl group and a ketone group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
3144-47-6 |
|---|---|
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
7-hydroxybenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13) |
InChI-Schlüssel |
QNVQFWMESMXFLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=C(C(=O)C=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


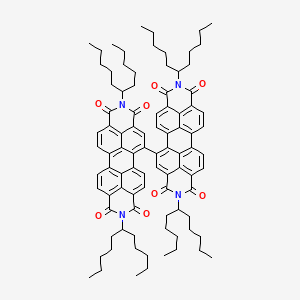
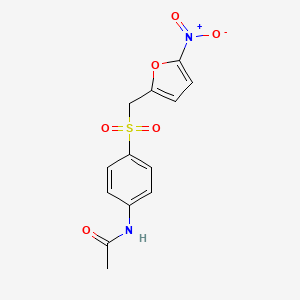
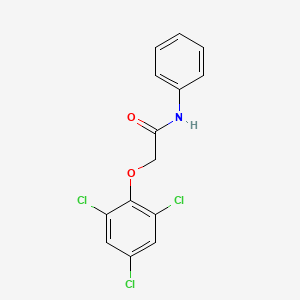

![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
